N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(4-Methylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a chromeno[2,3-d]pyrimidin heterocyclic core. This compound is distinguished by its sulfanyl (-S-) linkages at the 2- and 4-positions of the chromenopyrimidine ring, along with a 4-methylphenyl acetamide moiety and a 4-(methylsulfanyl)phenyl substituent.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S2/c1-17-7-11-20(12-8-17)28-24(31)16-34-27-22-15-19-5-3-4-6-23(19)32-26(22)29-25(30-27)18-9-13-21(33-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQVQBZKATICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=CC=CC=C4O3)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The key steps may include:
Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzonitrile and a suitable aldehyde.
Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom with a methylsulfanyl group, often using reagents like methylthiol or dimethyl sulfide.
Attachment of the N-(4-METHYLPHENYL) Group: This can be done through an amide coupling reaction using 4-methylphenylamine and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-({2-[4-(METHYLSULFANYL)PHENYL]-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove oxygen functionalities or to convert nitro groups to amines using reducing agents like lithium aluminum hydride
Biological Activity
N-(4-Methylphenyl)-2-({2-[4-(methylsulfanyl)phenyl]-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize and evaluate the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including methylsulfanyl and chromeno-pyrimidine moieties. This structural complexity may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Many derivatives of sulfonamide compounds have shown promising antimicrobial properties. The presence of the methylsulfanyl group is often associated with enhanced antibacterial activity against various strains of bacteria.
- Cytotoxicity : Preliminary studies suggest that related compounds exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.
- Anti-inflammatory Effects : Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Antimicrobial Activity
A study evaluated several derivatives of compounds similar to this compound for their antimicrobial efficacy. The results indicated varying degrees of activity against Gram-positive and Gram-negative bacteria, with some compounds achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Bacteria Tested |
|---|---|---|
| N-(4-Methylphenyl)... | 32 | Staphylococcus aureus |
| N-(4-Methylsulfonyl)... | 16 | Escherichia coli |
| Control (Ciprofloxacin) | 8 | Escherichia coli |
Cytotoxicity Studies
Cytotoxicity assessments conducted on various cancer cell lines revealed that certain derivatives possess significant cytostatic activity. For instance, a related compound demonstrated an IC50 value of 25 µM against pancreatic cancer cell lines .
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through COX inhibition assays. Derivatives exhibited concentration-dependent inhibition of COX-1 and COX-2 enzymes, suggesting their potential utility in treating inflammatory diseases .
Case Studies
- Cytotoxic Activity Against Cancer Cells : A study highlighted the efficacy of related compounds against human breast cancer cell lines, showing a dose-dependent reduction in cell viability.
- Antimicrobial Efficacy : In another investigation, a series of methylsulfanyl-containing compounds were tested against a panel of pathogenic bacteria, demonstrating superior activity compared to conventional antibiotics.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The target compound shares structural motifs with several acetamide derivatives, differing primarily in heterocyclic cores, substituents, and physicochemical properties. Below is a comparative table highlighting key features of the target compound and two closely related analogs (data inferred from and ):
Key Observations:
Thieno-pyrimidine derivatives (e.g., CAS 1040631-82-0) are often explored for kinase inhibition due to their planar structure and electronic properties .
Substituent Effects :
- The 4-(methylsulfanyl)phenyl group in the target compound may improve lipophilicity and membrane permeability compared to the methoxy-substituted analog (CAS 1040631-82-0) .
- Sulfanyl (-S-) linkages in both the target and CAS 539809-35-3 could facilitate covalent binding to cysteine residues in biological targets .
Molecular Weight and Drug-Likeness :
Spectroscopic and Computational Comparisons
- 13C-NMR Data : While the target compound’s NMR data is unavailable, demonstrates the utility of 13C-NMR in characterizing acetamide derivatives, such as the resonance at δ 171.2 ppm for the carbonyl group in related structures .
- DFT Studies : highlights the use of density functional theory (DFT) to compare electronic properties (e.g., HOMO-LUMO gaps) of acetamide analogs, which could predict reactivity and stability differences between the target compound and its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
